

physical and chemical properties of 3-Fluoro-5-(trifluoromethyl)phenylacetic acid

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Compound of Interest

Compound Name:	3-Fluoro-5-(trifluoromethyl)phenylacetic acid
Cat. No.:	B136006

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An In-Depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, purification, and potential applications of this versatile compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

The presence of the highly electronegative fluorine and trifluoromethyl groups significantly influences the electronic nature and lipophilicity of the molecule. These properties can enhance a drug candidate's metabolic stability, binding affinity, and cell permeability.

Table 1: Physical and Chemical Properties of **3-Fluoro-5-(trifluoromethyl)phenylacetic acid**

Property	Value	Source(s)
CAS Number	195447-79-1	[1] [2]
Molecular Formula	C ₉ H ₆ F ₄ O ₂	[1] [2]
Molecular Weight	222.14 g/mol	[1] [2]
Melting Point	109-112 °C	[3]
Boiling Point	242.1 °C at 760 mmHg	[3]
pKa	<p>Predicted values for similar fluorinated phenylacetic acids suggest a pKa lower than that of phenylacetic acid (4.31), likely in the range of 3.5-4.0, due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.</p>	[4]
Solubility	<p>While specific solubility data is not readily available, its structure suggests it is likely soluble in polar organic solvents such as methanol, ethanol, and acetone, with poor solubility in water.</p>	[5]

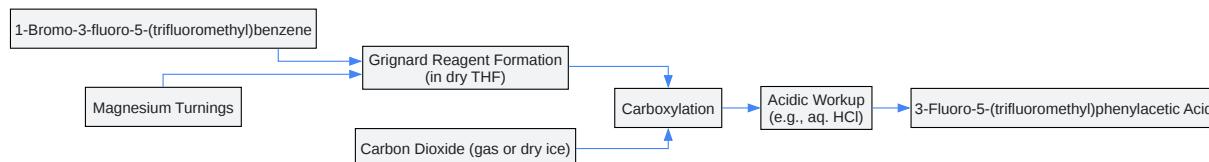
Synthesis and Purification

Several synthetic routes can be employed for the preparation of **3-Fluoro-5-(trifluoromethyl)phenylacetic acid**. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Protocol: Synthesis via Grignard Reaction

A common and effective method for the synthesis of substituted phenylacetic acids is through a Grignard reaction.[\[5\]](#)[\[6\]](#)

Workflow for Synthesis via Grignard Reaction

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Caption: Synthesis of **3-Fluoro-5-(trifluoromethyl)phenylacetic acid** via a Grignard reaction.

Methodology:

- **Grignard Reagent Formation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
- **Carboxylation:** The freshly prepared Grignard reagent is then cooled in a dry ice/acetone bath and treated with an excess of carbon dioxide, either by bubbling CO₂ gas through the solution or by pouring the Grignard solution over crushed dry ice.
- **Work-up and Isolation:** The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl). The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[\[3\]](#)[\[7\]](#)[\[8\]](#)

Workflow for Purification by Recrystallization



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Caption: General workflow for the purification of a solid organic compound by recrystallization.

Methodology:

- Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For phenylacetic acid derivatives, a mixture of a polar solvent like ethanol or ethyl acetate and a non-polar solvent like hexanes or heptane is often effective.
- Dissolution: The crude **3-Fluoro-5-(trifluoromethyl)phenylacetic acid** is dissolved in a minimum amount of the hot solvent or solvent mixture.
- Filtration (optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
- Crystallization: The clear filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Spectroscopic Data

While specific experimental spectra for **3-Fluoro-5-(trifluoromethyl)phenylacetic acid** are not widely published, the expected spectral characteristics can be inferred from data for closely related compounds.[\[9\]](#)[\[10\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carboxylic acid group, typically in the range of 3.6-3.8 ppm. The

aromatic protons will appear as multiplets in the aromatic region (7.0-8.0 ppm), with coupling patterns influenced by the fluorine and trifluoromethyl substituents.

- ^{13}C NMR: The carbon NMR spectrum will show a peak for the carboxylic acid carbon around 170-180 ppm. The methylene carbon will appear around 40-45 ppm. The aromatic carbons will resonate in the 110-140 ppm region, with the carbons attached to the fluorine and trifluoromethyl groups showing characteristic splitting patterns (quartets for the CF_3 group).
- FTIR: The infrared spectrum will exhibit a broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm^{-1} . A sharp C=O stretch will be observed around 1700 cm^{-1} . C-F and C-H stretching and bending vibrations will also be present in the fingerprint region.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 222.14$). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11]

Application in Drug Discovery: Inhibition of Polo-like Kinase 1 (PLK1)

3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a valuable intermediate in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. One important target is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[12][13][14] Overexpression of PLK1 is observed in many human cancers and is often associated with poor prognosis.[1]

PLK1 Signaling Pathway and Inhibition

PLK1 is a key regulator of multiple steps in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its activity is tightly controlled throughout the cell cycle. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for anticancer drug development.[12][14]

Caption: Simplified signaling pathway of PLK1 activation and its role in mitosis, with the point of action for PLK1 inhibitors.

Derivatives of **3-Fluoro-5-(trifluoromethyl)phenylacetic acid** have been incorporated into the structures of potent and selective PLK1 inhibitors. The unique electronic and steric properties of the substituted phenylacetic acid moiety contribute to the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of the PLK1 kinase domain. By blocking the activity of PLK1, these compounds disrupt the normal process of cell division in rapidly proliferating cancer cells, ultimately leading to cell death.

Conclusion

3-Fluoro-5-(trifluoromethyl)phenylacetic acid is a key synthetic intermediate with significant potential in drug discovery and development. Its distinct physicochemical properties, arising from its fluorine and trifluoromethyl substituents, make it an attractive building block for the design of novel therapeutics, particularly in the area of kinase inhibition. This guide provides a foundational understanding of its properties, synthesis, and a key application, serving as a valuable resource for researchers in the field. Further investigation into its specific biological activities and the development of optimized synthetic protocols will continue to expand its utility in medicinal chemistry.

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